REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:11])[C:4](=[CH:9][OH:10])[C:5]([O:7][CH3:8])=[O:6].CO.Cl.[C:15](#N)C>>[CH3:8][O:7][C:5](=[O:6])[C:4](=[CH:9][O:10][CH3:15])[C:3]([O:2][CH3:1])=[O:11]
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Name
|
|
Quantity
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160 g
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Type
|
reactant
|
Smiles
|
COC(C(C(=O)OC)=CO)=O
|
Name
|
|
Quantity
|
288 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
55.2 g
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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Then the low-boiling substances are distilled out
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Type
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ADDITION
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Details
|
dichloromethane is added to the residue, and ammonium chloride
|
Type
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FILTRATION
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Details
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is filtered out
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Type
|
ADDITION
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Details
|
The filtrate is treated with 1.6 g of potassium bisulfate
|
Type
|
TEMPERATURE
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Details
|
heated
|
Type
|
DISTILLATION
|
Details
|
while distilling the volatile components up to 130° C
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(C(=O)OC)=COC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.79 mol | |
AMOUNT: MASS | 138 g | |
YIELD: CALCULATEDPERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |